molecular formula C20H21N3O3 B7705702 N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7705702
M. Wt: 351.4 g/mol
InChI Key: MFSWYRCTTUSXIK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide: is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a phenyl ring substituted with dimethyl groups, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the dimethylphenyl group: The oxadiazole intermediate is then coupled with a 3,4-dimethylphenyl derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the methoxyphenyl group: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays due to its unique electronic properties.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or fungicides.

    Electronics: It can be utilized in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. The methoxyphenyl group can further stabilize the interaction through hydrophobic effects.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-3-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(3,4-dimethylphenyl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(3,4-dimethylphenyl)-3-[3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness: The presence of the methoxy group in N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide imparts unique electronic properties, enhancing its potential as a fluorescent probe and its binding affinity in biological systems. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-8-9-15(12-14(13)2)21-18(24)10-11-19-22-20(23-26-19)16-6-4-5-7-17(16)25-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSWYRCTTUSXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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